Home > Products > Screening Compounds P127392 > (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine
(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine -

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine

Catalog Number: EVT-8341842
CAS Number:
Molecular Formula: C16H21N3O2S
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine is a chemical compound that belongs to the isoquinoline class and is recognized for its potential applications in pharmacology, particularly as a selective inhibitor of Rho-associated protein kinase. This compound plays a significant role in various biological processes and is utilized in scientific research due to its unique properties. It is classified as a sulfonamide derivative and a member of the homopiperazine family, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine can be achieved through several methods, often involving multi-step organic reactions.

  1. Starting Materials: The synthesis typically begins with commercially available isoquinoline derivatives and appropriate sulfonylating agents.
  2. Key Steps:
    • Formation of the Homopiperazine Ring: This involves cyclization reactions where the piperazine moiety is formed from precursors containing amine functionalities.
    • Sulfonylation: The introduction of the sulfonyl group is crucial and can be performed using sulfonyl chlorides or other sulfonating agents under basic conditions.
  3. Optimization: Industrial production may involve optimizing these synthetic routes to enhance yield, scalability, and cost-effectiveness, focusing on reaction conditions such as temperature, solvent choice, and catalyst use .
Chemical Reactions Analysis

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine can undergo various chemical reactions:

  1. Oxidation and Reduction: The presence of nitrogen atoms allows for potential oxidation states that can be manipulated for further functionalization.
  2. Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, making it versatile for creating derivatives.
  3. Reactivity with Biological Targets: Its primary application involves inhibiting Rho-associated protein kinases, which are involved in several signaling pathways related to cell contraction and proliferation .
Mechanism of Action

The mechanism of action of (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine primarily revolves around its role as an inhibitor of Rho-associated protein kinase (ROCK).

  1. Inhibition of ROCK Activity: By binding to the ATP-binding site of ROCK, this compound prevents the phosphorylation of downstream targets involved in smooth muscle contraction and cellular migration.
  2. Biological Effects: The inhibition leads to relaxation of vascular smooth muscle cells and has implications in treating conditions such as erectile dysfunction and hypertension by modulating vascular tone .
Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine include:

  1. Appearance: Typically presented as a crystalline solid.
  2. Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  3. Stability: Stability under various pH conditions should be assessed for pharmaceutical applications.

These properties are critical for determining formulation strategies in drug development .

Applications

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine has several scientific uses:

  1. Pharmacological Research: It serves as a valuable tool for studying the role of Rho kinase in various physiological processes.
  2. Potential Therapeutics: Its properties suggest potential applications in treating cardiovascular diseases and conditions associated with excessive smooth muscle contraction.
  3. Biochemical Studies: Used in assays to evaluate signaling pathways involving Rho kinases and their impact on cellular functions .
Introduction to Rho-Kinase Inhibition and Therapeutic Relevance

Historical Development of Rho-Kinase Inhibitors

The rational design of Rho-kinase inhibitors originated from early isoquinolinesulfonamide derivatives, which exhibited moderate activity against multiple kinases but lacked sufficient specificity. Initial compounds like H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) demonstrated inhibitory activity against protein kinase C, cyclic AMP-dependent protein kinase, and myosin light chain kinase, with only modest effects on Rho-kinase. This limited selectivity profile impeded clear attribution of cellular effects specifically to Rho-kinase inhibition [2] [5].

A significant advancement emerged with HA-1077 (fasudil), a first-generation inhibitor exhibiting improved activity against Rho-kinase (Ki = 0.33 μM) while retaining inhibitory activity against other kinases such as protein kinase C (Ki = 3.3 μM) [2] [5]. Clinically approved in Japan for cerebral vasospasm, HA-1077 validated Rho-kinase inhibition as a therapeutic strategy. However, its relatively broad kinase inhibition profile prompted efforts to develop derivatives with enhanced selectivity. Y-27632, a distinct structural class (4-[(1R)-1-Aminoethyl]-N-pyridin-4-ylbenzamide), offered improved selectivity but moderate potency (Ki = 0.3 μM) [5]. These incremental developments set the stage for the design of H-1152, achieving nanomolar potency combined with exceptional selectivity.

Table 1: Evolution of Key Rho-Kinase Inhibitor Pharmacological Properties

InhibitorChemical ClassRho-Kinase Ki (μM)Primary Off-Targets (Ki μM)Clinical/Experimental Utility
H-7Isoquinolinesulfonamide>10PKC (6.0), PKA (3.0), MLCK (97) [2]Research tool
HA-1077 (Fasudil)Isoquinolinesulfonamide0.33 [2]PKC (3.3), PKA (1.6), MLCK (36) [2] [5]Approved for cerebral vasospasm (Japan)
Y-27632Aminobenzamide0.3 [5]PKC (>26), PRK2 (0.9) [5]Preclinical research
H-1152Optimized Isoquinolinesulfonamide0.0016 [2]PKA (0.63), PKC (0.83), MLCK (>100) [2]High-specificity research probe

Structural Evolution from HA-1077 to H-1152: Rational Design and Selectivity Optimization

H-1152 ((S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine; C₁₆H₂₁N₃O₂S) emerged from systematic medicinal chemistry efforts to enhance the potency and selectivity of the HA-1077 scaffold. Its molecular structure incorporates two critical modifications: 1) Introduction of a methyl group at the 4-position of the isoquinoline ring, and 2) Incorporation of a chiral methyl substituent on the homopiperazine ring, specifically in the (S)-configuration [2] [4]. These changes were strategically implemented to optimize interactions within the ATP-binding pocket of Rho-kinase.

The 4-methylisoquinoline modification enhances hydrophobic interactions within a defined subpocket of the Rho-kinase catalytic domain, contributing significantly to increased binding affinity. The stereospecific (S)-methyl group on the homopiperazine nitrogen induces a conformational constraint that profoundly improves selectivity. This chiral center restricts rotational freedom, forcing the molecule into a conformation that preferentially fits the topology of the Rho-kinase ATP-binding site over those of other kinases like protein kinase C or myosin light chain kinase [2]. The sulfonamide linkage (-SO₂-N-) between the isoquinoline and homopiperazine moieties remains crucial for anchoring the inhibitor through hydrogen bonding with key residues in the kinase hinge region [4].

These structural refinements yielded remarkable pharmacological improvements. H-1152 exhibits a Ki value of 1.6 nM against Rho-kinase, representing a >200-fold increase in potency compared to HA-1077 (Ki = 330 nM) [2]. Selectivity profiling demonstrated a 390-fold preference for Rho-kinase over protein kinase C (Ki = 0.63 μM for PKA; Ki = 0.83 μM for PKC) and negligible activity against myosin light chain kinase (Ki >100 μM), drastically reducing off-target effects prevalent with earlier inhibitors [2].

Table 2: Selectivity Profile of H-1152 Against Key Protein Kinases

Protein KinaseKi Value (μM)Selectivity Ratio (Rho-Kinase Ki / Target Ki)Functional Consequence of Inhibition
Rho-Kinase (ROCK1/ROCK2)0.0016 [2]1 (Reference)Vasorelaxation, Cytoskeletal modulation
Protein Kinase A (PKA)0.63 [2]394Altered cAMP-mediated signaling
Protein Kinase C (PKC)0.83 [2]519Reduced interference in vasoconstriction studies
Myosin Light Chain Kinase (MLCK)>100 [2]>62,500Minimal impact on direct myosin phosphorylation
p70 Ribosomal S6 Kinase18 [2]11,250Negligible metabolic effects

Role of Rho-Kinase in Cellular Signaling Pathways: Implications for Targeted Therapy

Rho-kinase (encompassing isoforms ROCK1 and ROCK2) functions as a master regulator of actomyosin dynamics and cellular contractility through phosphorylation of diverse downstream substrates. Its inhibition by highly specific agents like H-1152 has illuminated its involvement in several pathophysiological pathways:

  • Cytoskeletal Dynamics and Focal Adhesion Turnover: Rho-kinase phosphorylates LIM kinase (LIMK), which subsequently inactivates the actin-depolymerizing factor cofilin. This leads to stabilization of F-actin stress fibers. Concurrently, Rho-kinase phosphorylates the myosin-binding subunit (MYPT1) of myosin light chain phosphatase at Thr853 and Thr696, inhibiting phosphatase activity [2]. This dual action – stabilizing actin filaments and promoting myosin II activity – drives actomyosin contractility and focal adhesion maturation. H-1152 potently disrupts this process, causing dissolution of stress fibers and focal adhesions, thereby reducing cellular migration and invasiveness observed in cancer models.

  • Calcium Sensitization in Smooth Muscle: In vascular smooth muscle cells, Rho-kinase-mediated inhibition of myosin phosphatase sustains phosphorylated myosin light chain (MLC₂₀) levels independent of intracellular calcium concentration. This "calcium sensitization" pathway is a major contributor to pathological vasoconstriction in hypertension and vasospasm [2]. The nanomolar potency of H-1152 allows near-complete blockade of this pathway, leading to profound vasodilation without directly affecting calcium channels.

  • Vascular Tone and Endothelial Function: Beyond smooth muscle, Rho-kinase modulates endothelial nitric oxide synthase (eNOS) expression and activity. Inhibition by H-1152 enhances NO bioavailability, improving endothelial function and exerting anti-atherosclerotic effects [5]. This positions Rho-kinase as a key regulator of vascular homeostasis at multiple levels.

  • Neuronal Function and Axonal Outgrowth: Rho-kinase phosphorylates collapsin response mediator protein 2 (CRMP-2) and myristoylated alanine-rich C-kinase substrate (MARCKS). CRMP-2 phosphorylation inhibits axonal outgrowth, while MARCKS phosphorylation regulates actin-membrane interactions critical for growth cone dynamics [2]. Studies using H-1152 confirmed Rho-kinase inhibition promotes axonal regeneration after neuronal injury, highlighting therapeutic potential in neurodegenerative disorders and spinal cord injury.

Figure 1: Core Rho-Kinase Signaling Pathways Modulated by H-1152

RhoA (GTP-bound)  │  ˅  Rho-Kinase (ROCK) <─────── H-1152 (Inhibition)  │  ├──→ Phosphorylation of MYPT1 → Inhibition of MLCP → ↑ p-MLC₂₀ → Smooth Muscle Contraction  │  ├──→ Phosphorylation of LIMK → Inactivation of Cofilin → ↑ F-Actin Stabilization → Stress Fiber Formation  │  ├──→ Phosphorylation of MARCKS → Altered Actin-Membrane Linkage → Neurite Retraction  │  └──→ Modulation of eNOS Expression/Activity → ↓ NO Production → Endothelial Dysfunction  

Figure 2: Therapeutic Implications of Rho-Kinase Pathway Inhibition

Pathway Blocked by H-1152          Cellular Outcome                     Potential Therapeutic Application  -----------------------------------------------------------------------------------------------  Smooth Muscle Calcium Sensitization  Vasodilation                        Hypertension, Cerebral Vasospasm  Stress Fiber Formation              Reduced Cell Motility/Invasiveness  Metastatic Cancer  MARCKS Phosphorylation              Enhanced Neurite Outgrowth          Spinal Cord Injury, Neurodegeneration  eNOS Suppression                    Improved Endothelial Function       Atherosclerosis, Ischemic Heart Disease  

The elucidation of these pathways, critically enabled by the specificity of H-1152, underscores the broad therapeutic potential of targeted Rho-kinase inhibition beyond cardiovascular disease, extending into oncology and neurology. The compound remains an indispensable tool for validating new Rho-kinase-dependent mechanisms and assessing the therapeutic promise of novel inhibitors. While clinical applications currently utilize first-generation inhibitors like fasudil, the structural insights gained from H-1152 continue to guide the development of next-generation clinical candidates with optimized pharmacological profiles [2] [5].

Properties

Product Name

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine

IUPAC Name

4-methyl-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3

InChI Key

AWDORCFLUJZUQS-UHFFFAOYSA-N

SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.